![molecular formula C19H19ClFN5O3 B1679696 Cligosiban CAS No. 900510-03-4](/img/structure/B1679696.png)
Cligosiban
Overview
Description
Cligosiban, also known as IX-01 or PF-3274167, is a small molecule that potently antagonizes the oxytocin receptor . It is being developed as a treatment for premature ejaculation (PE) . It has shown good central nervous system (CNS) penetration in both preclinical and clinical studies .
Molecular Structure Analysis
The molecular formula of Cligosiban is C19H19ClFN5O3 . Its molecular weight is 419.8 g/mol . The IUPAC name is 5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine .
Chemical Reactions Analysis
The metabolic pathways of Cligosiban involve demethylation and glucuronidation . This information was obtained from a study that analyzed the metabolites present in rat liver microsomes (RLM), human liver microsomes (HLM), and rat plasma .
Physical And Chemical Properties Analysis
As per the information available, Cligosiban has a molecular weight of 419.8 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors .
Scientific Research Applications
Treatment of Premature Ejaculation
Cligosiban is an orally administered oxytocin receptor antagonist being developed to treat premature ejaculation (PE) . It has been shown to improve intravaginal ejaculation latency time (IELT) and patient-reported outcomes in men with severe lifelong PE .
Improvement of Patient-Reported Outcomes
In addition to prolonging IELT, Cligosiban has also been found to improve patient-reported outcomes. This includes self-rating of ejaculation control and ejaculation-related distress .
Inhibition of Ejaculatory Physiology in Rodents
Cligosiban has been shown to inhibit ejaculatory physiology in rodents . This suggests potential applications in the study of reproductive biology and the development of treatments for reproductive disorders.
Development of Selective OTR-Binding PET Tracers
Cligosiban’s high affinity for the oxytocin receptor (OTR) and its ability to penetrate the brain make it a promising candidate for the development of selective OTR-binding PET tracers . These tracers could be used to study the role of oxytocin in the brain and its effects on behavior.
Development of Brain-Permeable Selective OTR Agonists
The same properties that make Cligosiban useful for the development of PET tracers also make it a promising compound for the development of brain-permeable selective OTR agonists . These could potentially be used to treat mental disorders that involve asocial symptoms.
Potential Effects on Prostate Tissue
While there have been no studies investigating Cligosiban’s effects on prostatic tissue, its high selectivity for the oxytocin receptor suggests potential applications in this area .
Mechanism of Action
Target of Action
Cligosiban, also known as PF-3274167, is a non-peptide antagonist that primarily targets the oxytocin receptor . The oxytocin receptor plays a crucial role in various physiological processes, including labor induction, lactation, and sexual behavior.
Mode of Action
Cligosiban interacts with the oxytocin receptor by binding to it with a high affinity (Ki=9.5 nM), thereby inhibiting the receptor’s activity . It exhibits excellent selectivity for the oxytocin receptor over the vasopressin receptors, with almost no affinity for the V1b and V1a subtypes .
Biochemical Pathways
It is known that the compound’s antagonistic action on the oxytocin receptor can inhibit certain physiological processes, such as ejaculation in rodents .
Pharmacokinetics
Cligosiban exhibits high oral bioavailability and good brain penetration . This means that the compound can be effectively absorbed into the bloodstream when taken orally and can cross the blood-brain barrier to exert its effects in the central nervous system. The pharmacokinetic properties of Cligosiban make it suitable for oral administration .
Result of Action
The primary result of Cligosiban’s action is the inhibition of ejaculatory physiology in rodents . By antagonizing the oxytocin receptor, Cligosiban can modulate sexual behavior, potentially making it a useful therapeutic agent for conditions like premature ejaculation .
Action Environment
The action, efficacy, and stability of Cligosiban can be influenced by various environmental factors. For instance, food intake can affect the rate and extent of Cligosiban absorption . Specifically, food decreases the rate of absorption but increases the extent of absorption . Therefore, the timing of drug administration in relation to meals may be an important consideration for optimizing the therapeutic effects of Cligosiban.
Safety and Hazards
properties
IUPAC Name |
5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIFCPBQMKPRCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cligosiban | |
CAS RN |
900510-03-4 | |
Record name | Cligosiban [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLIGOSIBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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